Cas no 5367-28-2 (5-Chloro-2-nitrotoluene)

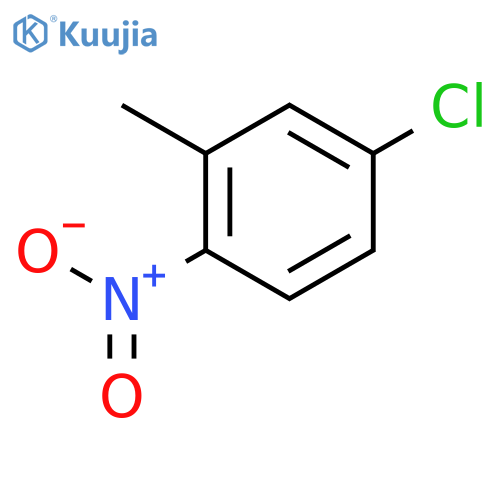

5-Chloro-2-nitrotoluene structure

商品名:5-Chloro-2-nitrotoluene

5-Chloro-2-nitrotoluene 化学的及び物理的性質

名前と識別子

-

- 5-Chloro-2-nitrotoluene

- 4-chloro-2-methyl-1-nitrobenzene

- 3-Chloro-6-nitrotoluene

- Toluene, 5-chloro-2-nitro-

- Benzene, 4-chloro-2-methyl-1-nitro-

- 2-Nitro-5-chlorotoluene

- Benzene, 1-chloro-3-methyl-4-nitro- (9CI)

- 4-chloro-2-methyl-1-nitro-benzene

- 5-chloro-2-nitro-toluene

- KSC494A7D

- 4-Chloro-2-methylnitrobenzene

- 4-chloro-2-methyl-1-nitro-

- 5-chloro-2-nitro

- 5-Chloro-2-nitrotoluene,98%

- NS00001165

- AKOS009127740

- BRN 2502585

- CS-W002149

- Benzene, 1-chloro-3-methyl-4-nitro-

- C2586

- SY006512

- NSMZCUAVEOTJDS-UHFFFAOYSA-N

- 5-Chloro-2-nitrotoluene, 98%

- EN300-27748

- EINECS 226-355-3

- MFCD00024579

- DTXSID80201912

- SCHEMBL359844

- 5367-28-2

- AS-17278

- AMY14615

- W-105715

- FT-0635647

- DB-024119

-

- MDL: MFCD00024579

- インチ: 1S/C7H6ClNO2/c1-5-4-6(8)2-3-7(5)9(10)11/h2-4H,1H3

- InChIKey: NSMZCUAVEOTJDS-UHFFFAOYSA-N

- ほほえんだ: ClC1C([H])=C([H])C(=C(C([H])([H])[H])C=1[H])[N+](=O)[O-]

- BRN: 2502585

計算された属性

- せいみつぶんしりょう: 171.00900

- どういたいしつりょう: 171.009

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 157

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 45.8

- 疎水性パラメータ計算基準値(XlogP): 3.5

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 黄色透明液体

- 密度みつど: 1.32

- ゆうかいてん: 27-30 °C (lit.)

- ふってん: 72°C/0.6mmHg(lit.)

- フラッシュポイント: 202 °F

- 屈折率: 1.57-1.572

- すいようせい: 不溶性

- PSA: 45.82000

- LogP: 3.07980

- ようかいせい: 水に溶けない

5-Chloro-2-nitrotoluene セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302,H319

- 警告文: P305+P351+P338

- 危険物輸送番号:UN 3457 6.1/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 22-36-52/53

- セキュリティの説明: S26-S36-S36/37/39-S61

- RTECS番号:XS9134000

-

危険物標識:

- 包装グループ:III

- セキュリティ用語:S26;S36/37/39

- 危険レベル:6.1

- ちょぞうじょうけん:Store at room temperature

- リスク用語:R20/21/22; R36/37/38

5-Chloro-2-nitrotoluene 税関データ

- 税関コード:2904909090

- 税関データ:

中国税関コード:

2904909090概要:

2904909090他の炭化水素のスルホン化作用/硝化作用/硝化誘導体(ハロゲン化の有無にかかわらず)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:2904909090炭化水素のスルホン化、硝化または亜硝化誘導体、ハロゲン化付加価値税の有無にかかわらず:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

5-Chloro-2-nitrotoluene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1035028-1kg |

5-Chloro-2-nitrotoluene |

5367-28-2 | 98% | 1kg |

¥1734.00 | 2024-05-09 | |

| Enamine | EN300-27748-25.0g |

4-chloro-2-methyl-1-nitrobenzene |

5367-28-2 | 95.0% | 25.0g |

$38.0 | 2025-03-19 | |

| abcr | AB352221-5 g |

5-Chloro-2-nitrotoluene, 98%; . |

5367-28-2 | 98% | 5g |

€68.30 | 2023-04-26 | |

| abcr | AB352221-100 g |

5-Chloro-2-nitrotoluene, 98%; . |

5367-28-2 | 98% | 100g |

€180.10 | 2023-04-26 | |

| eNovation Chemicals LLC | D509427-100g |

5-Chloro-2-nitrotoluene |

5367-28-2 | 97% | 100g |

$160 | 2024-05-24 | |

| Apollo Scientific | OR17862-5g |

5-Chloro-2-nitrotoluene |

5367-28-2 | 98% | 5g |

£15.00 | 2025-02-19 | |

| abcr | AB352221-5g |

5-Chloro-2-nitrotoluene, 98%; . |

5367-28-2 | 98% | 5g |

€68.80 | 2025-02-17 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005898-25g |

5-Chloro-2-nitrotoluene |

5367-28-2 | 98% | 25g |

¥52 | 2023-06-14 | |

| TRC | C382403-10g |

5-Chloro-2-nitrotoluene |

5367-28-2 | 10g |

$ 65.00 | 2022-06-06 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY006512-10g |

5-Chloro-2-nitrotoluene |

5367-28-2 | ≥98% | 10g |

¥40.00 | 2024-07-09 |

5-Chloro-2-nitrotoluene サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:5367-28-2)5-Chloro-2-nitrotoluene

注文番号:sfd5168

在庫ステータス:in Stock

はかる:200KG

清らかである:99%

最終更新された価格情報:Friday, 19 July 2024 14:33

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:5367-28-2)5-Chloro-2-nitrotoluene, ≥ 97.0%

注文番号:LE17382

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:16

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:5367-28-2)5-氯-2-硝基甲苯

注文番号:LE1648088

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:31

価格 ($):discuss personally

5-Chloro-2-nitrotoluene 関連文献

-

Yeming Ju,Di Miao,Ruiyang Yu,Sangho Koo Org. Biomol. Chem. 2015 13 2588

-

2. XCII.—The influence of substitution in the nucleus on the rate of oxidation of the side-chain. III. Oxidation of the nitro- and chloronitro-derivatives of tolueneJulius Berend Cohen,Henry James Hodsman J. Chem. Soc. Trans. 1907 91 970

-

3. 704. The synthesis of 5-hydroxytryptamine (serotonin) and related tryptaminesEdwin H. P. Young J. Chem. Soc. 1958 3493

-

Puran Singh Rathore,Rajesh Patidar,T. Shripathi,Sonal Thakore Catal. Sci. Technol. 2015 5 286

-

5. 1,2,3-Benzotriazin-4-ones and related systems. Part II. Thermolytic decomposition of substituted 1,2,3-benzotriazin-4-ones and isatoic anhydridesJohn G. Archer,Alan J. Barker,Robert K. Smalley J. Chem. Soc. Perkin Trans. 1 1973 1169

5367-28-2 (5-Chloro-2-nitrotoluene) 関連製品

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 624-75-9(Iodoacetonitrile)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

推奨される供給者

atkchemica

(CAS:5367-28-2)5-Chloro-2-nitrotoluene

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:5367-28-2)5-Chloro-2-nitrotoluene

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ